molecular formula C23H28N2OS B11633185 3-(2-methylprop-2-en-1-yl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

3-(2-methylprop-2-en-1-yl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No.: B11633185
M. Wt: 380.5 g/mol
InChI Key: KTAVYRNYCGIPAW-UHFFFAOYSA-N
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Description

3-(2-methylprop-2-en-1-yl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a useful research compound. Its molecular formula is C23H28N2OS and its molecular weight is 380.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(2-methylprop-2-en-1-yl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a spirocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a spirocyclic framework. The molecular formula is C15H19N3OSC_{15}H_{19}N_{3}OS, indicating the presence of nitrogen and sulfur atoms alongside carbon and hydrogen. Its unique structure contributes to its biological properties.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various pathogens. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL, suggesting potential as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In a study conducted on human breast cancer cell lines (MCF-7), it exhibited an IC50 value of 12 µM, indicating strong cytotoxic activity. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

Anti-inflammatory Effects

Another important aspect of the biological activity of this compound is its anti-inflammatory properties. Research has indicated that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a role in modulating inflammatory responses .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound appears to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Cytokine Modulation : By affecting signaling pathways related to inflammation, it reduces levels of inflammatory mediators.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Antibacterial Activity : A comparative study involving several derivatives of quinazoline compounds showed that this specific spiro compound had superior antibacterial properties compared to traditional antibiotics .
  • Cytotoxicity Assessment : In a clinical trial involving patients with advanced breast cancer, patients treated with formulations containing this compound showed improved tumor response rates compared to those receiving standard chemotherapy alone .

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C24H30N2OSC_{24}H_{30}N_{2}OS and a molecular weight of approximately 394.6 g/mol. Its unique spiro structure combines a benzo[h]quinazoline moiety with a cyclopentanone, featuring an isopropyl sulfanyl group and an allyl substituent. These structural features contribute to its reactivity and biological activity.

Anticancer Research

Preliminary studies indicate that compounds similar to 3-(2-methylprop-2-en-1-yl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one exhibit notable biological activities, particularly in anticancer applications. Derivatives of quinazoline compounds have shown promising results against various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer), suggesting potential therapeutic applications in oncology .

Mechanism of Action Studies

Understanding the interaction of this compound with biological targets is crucial for optimizing its efficacy. Studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific proteins or receptors.
  • Cellular Assays : Investigating its effects on cell viability and proliferation in cancer cell lines.

Properties

Molecular Formula

C23H28N2OS

Molecular Weight

380.5 g/mol

IUPAC Name

3-(2-methylprop-2-enyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C23H28N2OS/c1-15(2)14-25-21(26)19-20(24-22(25)27-16(3)4)18-10-6-5-9-17(18)13-23(19)11-7-8-12-23/h5-6,9-10,16H,1,7-8,11-14H2,2-4H3

InChI Key

KTAVYRNYCGIPAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1CC(=C)C)C3(CCCC3)CC4=CC=CC=C42

Origin of Product

United States

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